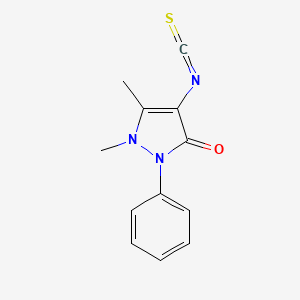![molecular formula C56H103Cl5N16O14 B1618948 N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride CAS No. 77554-83-7](/img/structure/B1618948.png)
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride is a cyclic decapeptide antibiotic belonging to the polymyxin family. This compound is known for its potent antibacterial properties, particularly against Gram-negative bacteria. It is derived from the bacterium Paenibacillus polymyxa and is characterized by its unique cyclic structure and the presence of a pelargonoyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pelargonoyl cyclic decapeptide polymyxin M(1) involves multiple steps, including the formation of the cyclic decapeptide core and the attachment of the pelargonoyl group. The process typically starts with the solid-phase peptide synthesis (SPPS) of the linear decapeptide, followed by cyclization to form the cyclic structure. The pelargonoyl group is then introduced through acylation reactions under specific conditions to ensure the stability and integrity of the compound.
Industrial Production Methods
Industrial production of pelargonoyl cyclic decapeptide polymyxin M(1) involves large-scale fermentation of Paenibacillus polymyxa, followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of the compound. Advanced purification techniques, including chromatography and crystallization, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of pelargonoyl cyclic decapeptide polymyxin M(1), each with potentially different biological activities and properties.
科学的研究の応用
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is investigated for its potential therapeutic applications, particularly in treating infections caused by multidrug-resistant Gram-negative bacteria.
Industry: The compound is explored for its use in developing antimicrobial coatings and materials.
作用機序
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride exerts its antibacterial effects by disrupting the bacterial cell membrane. The compound interacts with the lipopolysaccharides in the outer membrane of Gram-negative bacteria, leading to increased membrane permeability and cell death. The pelargonoyl group enhances the compound’s ability to penetrate the bacterial membrane, making it more effective against resistant strains.
類似化合物との比較
Similar Compounds
Polymyxin B: Another cyclic decapeptide antibiotic with similar antibacterial properties but different structural features.
Polymyxin E (Colistin): Known for its use as a last-resort antibiotic for multidrug-resistant infections.
Polymyxin D: A less commonly used polymyxin with distinct structural and functional characteristics.
Uniqueness
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride is unique due to the presence of the pelargonoyl group, which enhances its membrane-penetrating ability and overall antibacterial efficacy. This structural modification distinguishes it from other polymyxins and contributes to its potential as a more effective therapeutic agent.
特性
CAS番号 |
77554-83-7 |
|---|---|
分子式 |
C56H103Cl5N16O14 |
分子量 |
1401.8 g/mol |
IUPAC名 |
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride |
InChI |
InChI=1S/C56H98N16O14.5ClH/c1-6-7-8-9-10-11-12-44(76)62-28-22-41-50(80)63-37(18-24-58)49(79)69-42(29-31(2)3)53(83)70-43(30-34-13-15-35(75)16-14-34)54(84)65-36(17-23-57)47(77)64-39(20-26-60)51(81)71-46(33(5)74)56(86)68-40(21-27-61)52(82)72-45(32(4)73)55(85)67-38(19-25-59)48(78)66-41;;;;;/h13-16,31-33,36-43,45-46,73-75H,6-12,17-30,57-61H2,1-5H3,(H,62,76)(H,63,80)(H,64,77)(H,65,84)(H,66,78)(H,67,85)(H,68,86)(H,69,79)(H,70,83)(H,71,81)(H,72,82);5*1H |
InChIキー |
JGDVPHMBJZOZLP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCN)C(C)O)CCN)C(C)O)CCN)CCN)CC2=CC=C(C=C2)O)CC(C)C)CCN.Cl.Cl.Cl.Cl.Cl |
正規SMILES |
CCCCCCCCC(=O)NCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCN)C(C)O)CCN)C(C)O)CCN)CCN)CC2=CC=C(C=C2)O)CC(C)C)CCN.Cl.Cl.Cl.Cl.Cl |
同義語 |
PCD-P(M) pelargonoyl cyclic decapeptide polymyxin M(1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


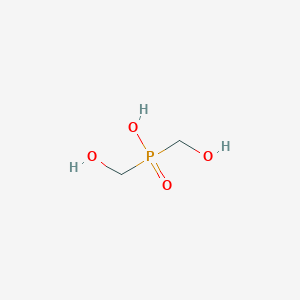

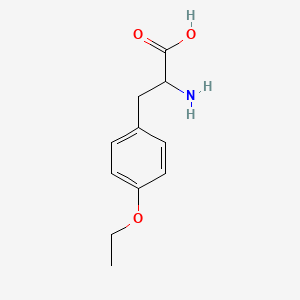
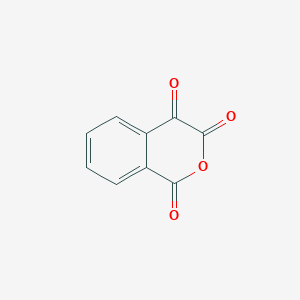

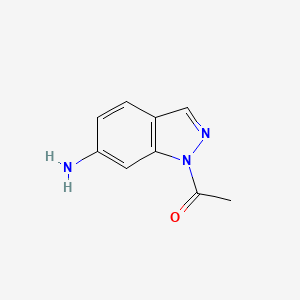
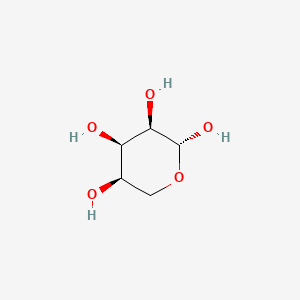
![3-Nitrothieno[2,3-c]pyridine](/img/structure/B1618876.png)
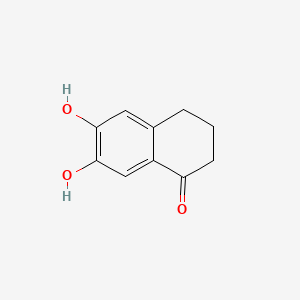
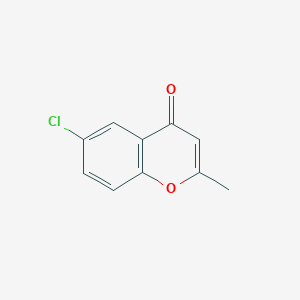
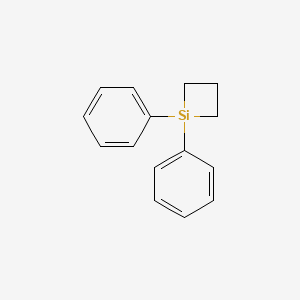
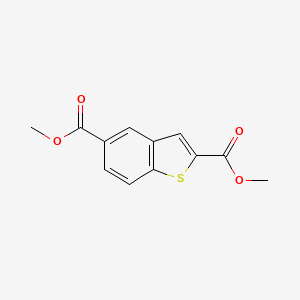
methanone](/img/structure/B1618885.png)
